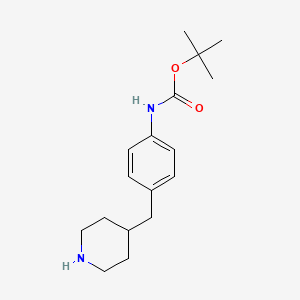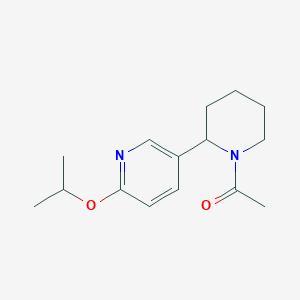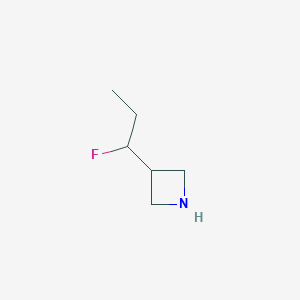
3-(1-Fluoropropyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Fluoropropyl)azetidine:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Fluoropropyl)azetidine can be achieved through various methods. One common approach involves the alkylation of azetidine with 1-fluoropropyl halides under basic conditions. Another method includes the cyclization of appropriate precursors using ring-closing reactions facilitated by catalysts or under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the alkylation of azetidine with 1-fluoropropyl halides. The process may be optimized for yield and purity by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Fluoropropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluoropropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(1-Fluoropropyl)azetidine is used as a building block in organic synthesis due to its unique reactivity. It serves as a precursor for the synthesis of more complex molecules and can be used in polymerization reactions .
Biology: In biological research, azetidines are explored for their potential as enzyme inhibitors and receptor modulators. The fluoropropyl group can enhance the compound’s binding affinity and selectivity towards biological targets .
Medicine: Medicinal chemistry applications include the development of novel pharmaceuticals. Azetidines are investigated for their potential as antiviral, antibacterial, and anticancer agents. The fluoropropyl substituent may improve the pharmacokinetic properties of the compound .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 3-(1-Fluoropropyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The fluoropropyl group can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. The ring strain of the azetidine moiety facilitates its reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Azetidine: The parent compound without the fluoropropyl substituent.
3-(1-Chloropropyl)azetidine: Similar structure with a chlorine substituent instead of fluorine.
3-(1-Bromopropyl)azetidine: Similar structure with a bromine substituent instead of fluorine.
Uniqueness: 3-(1-Fluoropropyl)azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and binding affinity in biological systems compared to its chloro- and bromo- analogs .
Eigenschaften
Molekularformel |
C6H12FN |
|---|---|
Molekulargewicht |
117.16 g/mol |
IUPAC-Name |
3-(1-fluoropropyl)azetidine |
InChI |
InChI=1S/C6H12FN/c1-2-6(7)5-3-8-4-5/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
JDFNEVRFIPIVPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CNC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



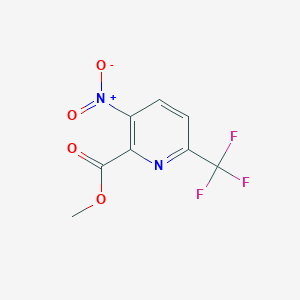

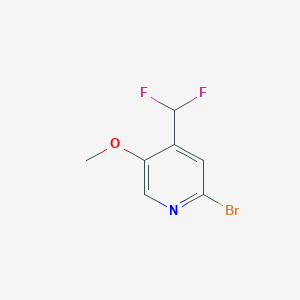
![tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid](/img/structure/B13012930.png)
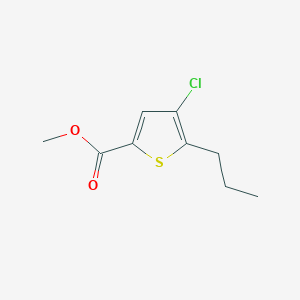
![Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13012944.png)
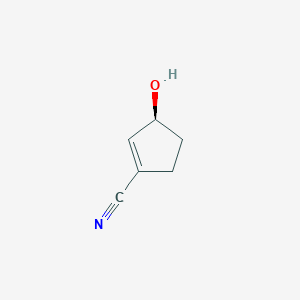
![{3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate](/img/structure/B13012954.png)
![3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13012956.png)
![t-Butyl 3-[1-(methoxycarbonyl)ethyl]azetidine-1-carboxylate](/img/structure/B13012977.png)
